PHA-680632

Vue d'ensemble

Description

PHA-680632 est un inhibiteur novateur et puissant des kinases Aurora, une petite famille de kinases sérine/thréonine qui jouent un rôle crucial dans la ségrégation des chromosomes et la division cellulaire pendant la mitose . Ce composé a montré une activité antitumorale significative et est étudié comme agent thérapeutique potentiel pour le traitement du cancer .

Applications De Recherche Scientifique

PHA-680632 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Target of Action

PHA-680632 is a potent inhibitor of Aurora kinases, a small family of serine/threonine kinases that play critical roles during mitosis in chromosome segregation and cell division . The compound inhibits all three Aurora kinases (Aurora A, B, and C) with IC50 values of 27 nM, 135 nM, and 120 nM, respectively .

Mode of Action

The mechanism of action of this compound is in agreement with the inhibition of Aurora kinases . Aurora kinases are key regulators of different steps in mitosis and meiosis . The inhibition of these kinases by this compound disrupts these processes, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

This compound affects the biochemical pathways regulated by Aurora kinases. One such pathway involves the phosphorylation of histone H3 at Serine 10, which is mediated by Aurora B kinase . The inhibition of this phosphorylation by this compound is a good biomarker to follow the activity of the compound .

Result of Action

This compound has been shown to be active on a wide range of cancer cell lines and shows significant tumor growth inhibition in different animal tumor models . The compound induces phenotypes similar to Aurora A or B depletion, suggesting that it effectively inhibits the function of these kinases .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, combined treatment with cisplatin and this compound increases cell death but induces overproduction of brain-derived neurotrophic factor (BDNF) in surviving cells through an Aurora kinase-independent mechanism . This suggests that the cellular environment and the presence of other therapeutic agents can influence the action and efficacy of this compound.

Méthodes De Préparation

PHA-680632 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. Le composé est préparé en utilisant une combinaison de techniques de synthèse organique, y compris des réactions de condensation, de cyclisation et de modifications de groupe fonctionnel . Les méthodes de production industrielle de this compound impliquent l'optimisation de ces voies de synthèse afin d'obtenir des rendements et une pureté élevés tout en assurant la rentabilité et l'évolutivité .

Analyse Des Réactions Chimiques

PHA-680632 subit diverses réactions chimiques, y compris:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: This compound peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des kinases Aurora, en particulier Aurora A, Aurora B et Aurora C . Ces kinases sont essentielles pour une bonne ségrégation des chromosomes et la division cellulaire pendant la mitose. En inhibant ces kinases, this compound perturbe le processus mitotique, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Le mécanisme d'action du composé implique la liaison au site de liaison à l'ATP des kinases Aurora, empêchant leur activation et la phosphorylation subséquente des protéines cibles .

Comparaison Avec Des Composés Similaires

PHA-680632 fait partie d'une classe de composés connus sous le nom d'inhibiteurs de la kinase Aurora. Des composés similaires incluent:

Alisertib: Un inhibiteur connu de la kinase Aurora qui a subi des essais cliniques pour le traitement du cancer.

VX-680: Un inhibiteur précoce de la kinase Aurora qui a montré son efficacité dans des études précliniques.

Comparé à ces composés, this compound présente un profil unique avec une forte sélectivité pour les kinases Aurora et une activité antitumorale significative dans divers modèles de cancer . Ses propriétés pharmacocinétiques favorables et sa capacité à inhiber plusieurs kinases Aurora en font un candidat prometteur pour un développement ultérieur en tant que thérapeutique anticancéreuse .

Propriétés

IUPAC Name |

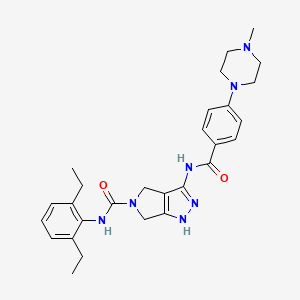

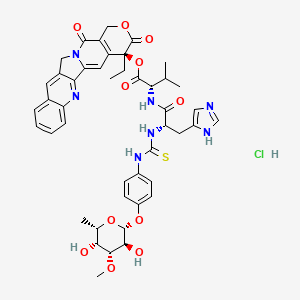

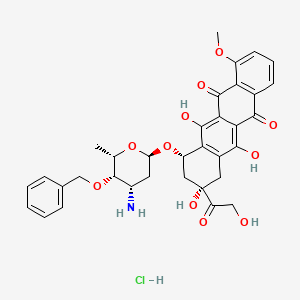

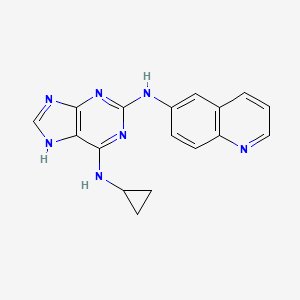

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNXGOQPLDDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460035 | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398493-79-3 | |

| Record name | PHA-680632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-680632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-680632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PHA-680632?

A: this compound, also known as N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, acts as a potent and selective inhibitor of Aurora kinases []. These kinases play a critical role in cell division, particularly in chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells [, ].

Q2: What makes this compound a promising anticancer therapeutic?

A: this compound demonstrates potent anti-tumor activity in a wide range of cancer cell lines and in vivo models [, , ]. Importantly, it shows a differential response between cancer and normal cells. While it induces mitotic catastrophe in cancer cells, normal cells undergo a reversible G2/M phase arrest, suggesting a potentially favorable therapeutic window [].

Q3: Has this compound's activity been linked to specific biomarkers?

A: Yes. Studies indicate that phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora kinases, is a reliable biomarker for monitoring this compound activity. Inhibition of histone H3 phosphorylation correlates with the compound's efficacy in vitro and in vivo [, ].

Q4: Can this compound enhance the efficacy of other cancer therapies?

A: Research suggests promising synergistic effects when this compound is combined with other treatments. For instance, it enhances the antitumor activity of TRAIL (TNF-related apoptosis-inducing ligand) in multiple myeloma models by potentiating both death receptor-mediated and mitochondrial apoptotic pathways [, ]. In neuroblastoma, combining this compound with cisplatin leads to increased cell death compared to either drug alone [].

Q5: Are there any known challenges or limitations associated with this compound?

A: One study observed that while combined treatment with this compound and cisplatin increased neuroblastoma cell death, surviving cells exhibited increased production of brain-derived neurotrophic factor (BDNF) []. This suggests a potential mechanism of resistance that requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)